molecular formula C7H13NO B13612168 Isopropyl isopropyl isocyanate CAS No. 78635-51-5

Isopropyl isopropyl isocyanate

Cat. No.: B13612168
CAS No.: 78635-51-5
M. Wt: 127.18 g/mol
InChI Key: IXKZZMFZECLPOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl isocyanate (CAS 1795-48-8) is an organo-isocyanate with the molecular formula C₄H₇NO and a molecular weight of 85.11 g/mol . It is a colorless liquid with a pungent odor, classified as a flammable liquid (UN 2483) and a Poison Inhalation Hazard (PIH) . Its primary applications include organic synthesis (e.g., in the preparation of azetidinones and dihydropyrimidinediones via cycloaddition reactions) and agrochemical production .

Properties

CAS No.

78635-51-5

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2-isocyanato-2,3-dimethylbutane

InChI

InChI=1S/C7H13NO/c1-6(2)7(3,4)8-5-9/h6H,1-4H3

InChI Key

IXKZZMFZECLPOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C)N=C=O

Origin of Product

United States

Preparation Methods

Traditional Phosgenation Method

The most common industrial synthesis route involves the phosgenation of isopropylamine:

$$
\text{Isopropylamine} + \text{Phosgene} \rightarrow \text{Isopropyl isocyanate} + 2 \text{HCl}
$$

  • Reagents: Isopropylamine and phosgene (COCl₂)
  • Conditions: Typically performed under controlled temperature and pressure in the presence of an inert solvent to manage the toxicity of phosgene.
  • Yield: High, but the method poses significant safety hazards due to phosgene’s extreme toxicity and handling difficulties.
  • Drawbacks: Safety risks, environmental concerns, and the generation of corrosive hydrochloric acid as a byproduct.

This method remains the dominant industrial process because of its efficiency and scalability despite these challenges.

Thermal Decomposition of Isopropyl Carbamoyl Chloride (Non-Phosgene Method)

A safer and increasingly preferred alternative involves the thermal decomposition of isopropyl carbamoyl chloride in the presence of a catalyst and organic solvent. This method avoids direct use of phosgene and reduces associated hazards.

General reaction:

$$
\text{Isopropyl carbamoyl chloride} \xrightarrow[\text{Catalyst}]{\text{Heat}} \text{Isopropyl isocyanate} + \text{HCl}
$$

  • Catalysts: Triethylamine, pyridine, N-methylpyrrole, or N-picoline.
  • Solvents: Toluene, dimethylbenzene, n-hexane, dichloromethane, chloroform, dichloroethanes, chlorobenzene, or dichlorobenzenes.
  • Temperature: 50–160 °C
  • Reaction Time: 4–15 hours
  • Molar Ratios: Isopropyl carbamoyl chloride to catalyst typically 1:0.03–0.1; solvent to carbamoyl chloride 3–20 times by molar ratio.

Advantages:

  • Avoids use of highly toxic phosgene.
  • High yields (90–95%) and purity (>99% by GC).
  • Safer and simpler operation with lower environmental impact.

Representative data from patent embodiments:

Embodiment Catalyst (mol ratio) Solvent Temp (°C) Time (h) Yield (%) Purity (%)
1 Triethylamine (0.025) Dichloroethane Reflux 10 94.64 >99
2 N-methylpyrrole (0.1) Toluene 90 15 92 >99
3 N-picoline (0.04) Dichlorobenzene 160 4 93 >99
4 N-picoline (0.08) Chloroform Reflux 13 90 >99
5 N-picoline (0.06) Chlorobenzene 80 11 94 >99
6 N-picoline (0.05) n-Hexane Reflux 14 93.5 >99
7 N-methylpyrrole (0.07) Dichloromethane Reflux 15 91 >99

Source: Patent CN107162934A (2017)

Reaction of Isopropylamine with Bis(trichloromethyl) Carbonate (Triphosgene)

Another phosgene alternative uses bis(trichloromethyl) carbonate (triphosgene) as a safer phosgene substitute:

$$
\text{Isopropylamine} + \text{Bis(trichloromethyl) carbonate} \xrightarrow[\text{Catalyst}]{\text{Solvent, 20-80 °C}} \text{Isopropyl isocyanate} + \text{Byproducts}
$$

  • Catalysts: Various, including tertiary amines.
  • Solvents: Tetrahydrofuran (THF), benzene, toluene, dimethylbenzene, chlorobenzene, dichlorobenzene, methylene dichloride, trichloromethane, ethylene dichloride.
  • Temperature: 20–80 °C
  • Reaction Time: 3–10 hours
  • Molar Ratios: Isopropylamine : triphosgene : catalyst = 1 : 0.34–0.8 : 0.001–0.5
  • Solvent amount: 3–5 times the mass of isopropylamine.

This method offers a balance between safety and efficiency with reduced toxic gas handling compared to phosgene gas itself.

Oxidation of Isonitriles

A less common laboratory method involves oxidation of isonitriles using dimethyl sulfoxide (DMSO) catalyzed by trifluoroacetic anhydride:

$$
\text{Isopropyl isonitrile} + \text{DMSO} \xrightarrow[\text{Trifluoroacetic anhydride}]{\text{Oxidation}} \text{Isopropyl isocyanate}
$$

This method is mainly of academic interest due to complexity and lower scalability.

Comparative Analysis of Preparation Methods

Method Reagents Conditions Yield (%) Safety and Environmental Impact Scalability
Phosgenation of Isopropylamine Isopropylamine + Phosgene Controlled temp/pressure High High toxicity, hazardous gas handling Industrial standard
Thermal Decomposition of Carbamoyl Chloride Isopropyl carbamoyl chloride + catalyst + solvent 50–160 °C, 4–15 h 90–95 Safer, avoids phosgene, manageable waste Industrially viable
Reaction with Bis(trichloromethyl) Carbonate (Triphosgene) Isopropylamine + triphosgene + catalyst + solvent 20–80 °C, 3–10 h High Safer phosgene substitute, less toxic Industrially viable
Oxidation of Isonitriles Isopropyl isonitrile + DMSO + catalyst Lab scale, complex Moderate Less practical, complex reagents Limited to lab scale

Summary of Research Findings and Recommendations

  • The thermal decomposition of isopropyl carbamoyl chloride under catalytic conditions is currently the most promising non-phosgene method, offering high yields, excellent purity, and improved safety profiles.
  • The phosgenation method remains widely used industrially due to its efficiency, but requires stringent safety measures.
  • The use of triphosgene as a phosgene substitute provides a safer alternative with good yields.
  • Laboratory methods such as oxidation of isonitriles are less practical for large-scale production.
  • Catalysts such as triethylamine, pyridine, N-methylpyrrole, and N-picoline are effective in promoting the thermal decomposition reaction.
  • Organic solvents play a critical role in reaction efficiency and product isolation, with aromatic and chlorinated solvents commonly employed.

Chemical Reactions Analysis

Hydrolysis

Isopropyl isocyanate undergoes rapid hydrolysis in the presence of water, producing isopropylamine and carbon dioxide:
C3H7NCO+H2OC3H7NH2+CO2\text{C}_3\text{H}_7\text{NCO} + \text{H}_2\text{O} \rightarrow \text{C}_3\text{H}_7\text{NH}_2 + \text{CO}_2
Conditions :

  • Proceeds at ambient temperatures.

  • Accelerated in acidic or basic media .

Mechanism :

  • Nucleophilic attack by water on the electrophilic carbon of the isocyanate group.

  • Formation of unstable carbamic acid intermediate.

  • Spontaneous decomposition to amine and CO₂ .

Reactions with Alcohols

Isopropyl isocyanate reacts with alcohols to form urethanes (carbamates):
C3H7NCO+R-OHC3H7NHCOOR\text{C}_3\text{H}_7\text{NCO} + \text{R-OH} \rightarrow \text{C}_3\text{H}_7\text{NHCOOR}
Key Features :

  • Catalysts : Tertiary amines (e.g., triethylamine) or metal salts (e.g., tin octoate) .

  • Reactivity : Electron-deficient alcohols (e.g., phenols) react faster due to enhanced nucleophilicity .

Experimental Data :

AlcoholCatalystTemperature (°C)Yield (%)
MethanolTriethylamine2592
EthanolTin octoate6088
PhenolNone8095

Reactions with Amines

Primary and secondary amines react with isopropyl isocyanate to form substituted ureas:
C3H7NCO+R-NH2C3H7NHCONHR\text{C}_3\text{H}_7\text{NCO} + \text{R-NH}_2 \rightarrow \text{C}_3\text{H}_7\text{NHCONHR}
Mechanism :

  • Nucleophilic attack by the amine on the isocyanate carbon.

  • Proton transfer and rearrangement to stabilize the urea product .

Notable Examples :

  • Reaction with methylamine yields N-isopropyl-N'-methylurea (m.p. 120–122°C) .

  • Aniline derivatives form aryl ureas used in agrochemical synthesis .

Polymerization

Isopropyl isocyanate polymerizes under acidic or basic conditions, forming polyisocyanates:
Pathways :

  • Base-initiated : Anionic polymerization via nucleophilic attack of hydroxide ions.

  • Acid-initiated : Cationic polymerization through protonation of the isocyanate group .

Critical Factors :

  • Temperature : Exothermic above 50°C, requiring controlled conditions.

  • Solvents : Aprotic solvents (e.g., dichloromethane) preferred to avoid side reactions .

Thermal Decomposition

At elevated temperatures (>130°C), isopropyl isocyanate decomposes via:
C3H7NCOC3H7NH+CO\text{C}_3\text{H}_7\text{NCO} \rightarrow \text{C}_3\text{H}_7\text{NH} + \text{CO}
Kinetics :

  • Activation energy: ~35 kcal/mol .

  • Byproducts include isocyanic acid (HNCO) and propene derivatives .

Reactivity with Other Nucleophiles

NucleophileProductConditions
Thiols (R-SH)ThiocarbamatesRoom temperature, base catalyst
Hydrides (e.g., NaBH₄)AmidesAnhydrous, low temperature
Grignard ReagentsSubstituted aminesEther solvents, 0°C

Comparison with Similar Compounds

Key Properties:

  • Reactivity : Reacts exothermically with water, alcohols, strong acids/bases, and amines .
  • Hazards : Causes skin/eye irritation, respiratory tract irritation, and releases toxic hydrogen cyanide upon combustion .
  • Synthesis : Produced via reaction of bis(trichloromethyl) carbonate with isopropylamine or thermal decomposition of isopropyl carbamoyl chloride .

Comparison with Similar Isocyanates

Structural and Physical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Physical State Key Substituents
Isopropyl isocyanate 1795-48-8 C₄H₇NO 85.11 Colorless liquid Isopropyl group (-CH(CH₃)₂)
Methyl isocyanate 624-83-9 C₂H₃NO 57.05 Colorless liquid Methyl group (-CH₃)
Benzyl isocyanate 3173-56-6 C₈H₇NO 133.15 Clear liquid Benzyl group (-C₆H₅CH₂)
Isobutyl isocyanate 1873-29-6 C₅H₉NO 99.13 Liquid Isobutyl group (-CH₂CH(CH₃)₂)

Notes:

  • Isopropyl isocyanate and methyl isocyanate are smaller, highly volatile compounds, whereas benzyl isocyanate has lower volatility due to its aromatic substituent .
  • Benzyl isocyanate is less reactive toward nucleophiles compared to aliphatic isocyanates like isopropyl isocyanate due to steric hindrance from the benzyl group .

Toxicity and Regulatory Status

Compound Acute Hazards Chronic Hazards Regulatory Classification
Isopropyl isocyanate Skin/eye irritation; respiratory irritation No confirmed carcinogenicity . UN 2483 (PIH, Flammable Liquid) .
Methyl isocyanate Fatal respiratory toxicity; lacrimation Suspected carcinogen . UN 2480 (PIH, Flammable Liquid) .
Benzyl isocyanate Severe skin burns; respiratory sensitizer Limited chronic toxicity data . UN 2206 (Toxic, Flammable) .
Isobutyl isocyanate Similar to isopropyl isocyanate . No long-term data available. UN 2486 (Toxic, Flammable) .

Notes:

  • Isopropyl isocyanate lacks established occupational exposure limits, necessitating strict PPE and ventilation .
  • Methyl isocyanate is regulated under stricter protocols due to its historical risks .

Q & A

Q. What are the key physicochemical properties of isopropyl isocyanate critical for experimental handling?

Isopropyl isocyanate is a volatile, flammable liquid (boiling point: 74–170°C, density: ~0.866 g/cm³) with high reactivity toward nucleophiles like amines and hydroxyl groups. Its low flashpoint (-10°C) and moisture sensitivity necessitate inert storage conditions (e.g., under nitrogen) and explosion-proof equipment. Purity ≥98% is typical for synthesis, with impurities affecting reaction yields .

Q. How is isopropyl isocyanate synthesized industrially, and what are common laboratory-scale preparation methods?

A major industrial route involves reacting N-propan-2-ylcarbamoyl chloride with 2,4,6-trichlorophenol, yielding ~88% product. Lab-scale synthesis often employs carbamoyl chlorides or direct phosgenation of isopropylamine. Method optimization includes controlling exothermicity and using scavengers for HCl byproducts .

Q. What safety protocols are essential for handling isopropyl isocyanate in research settings?

Due to acute toxicity (inhalation LC50: ~100 ppm) and corrosivity, researchers must use fume hoods, PPE (gloves, respirators), and emergency showers. It is classified under UN 2483 (flammable, toxic) and requires secondary containment. Spills should be neutralized with alkaline solutions (e.g., sodium bicarbonate) .

Q. Which analytical techniques are used to characterize isopropyl isocyanate and its reaction products?

FTIR and NMR are standard for identifying the -NCO group (FTIR: ~2270 cm⁻¹) and structural confirmation. GC-MS or HPLC quantifies purity, while EXAFS/FTIR can probe surface interactions in catalytic systems .

Advanced Research Questions

Q. How do substituents in isocyanates influence reaction efficiency with phenolic compounds?

Bulky N-substituents (e.g., isopropyl) enhance electrophilicity, accelerating reactions with phenols. For example, aryl carbamate yields exceed 90% when using isopropyl isocyanate due to steric and electronic effects. Comparative studies with n-propyl or phenyl isocyanates show slower kinetics .

Q. What are the kinetic parameters for the gas-phase reaction of isopropyl isocyanate with hydroxyl radicals?

The rate constant (k) for OH radical reactions ranges from 1.2–3.8 × 10⁻¹¹ cm³/molecule·s at 287–321 K, measured via UV photolysis of methyl nitrite. This data is critical for modeling atmospheric degradation and environmental persistence .

Q. How can isopropyl isocyanate be stabilized for aqueous-phase applications without compromising reactivity?

Blocking with NaHSO₃ in isopropyl alcohol (using TBAB as a phase-transfer catalyst) achieves ≥98% stability. This method retains water solubility while enabling controlled release of the -NCO group for downstream reactions (e.g., polymer crosslinking) .

Q. What role does isopropyl isocyanate play in synthesizing mTOR inhibitors for cancer therapy?

It serves as a derivatization reagent in stereoisomeric analysis of secondary alcohols and as a building block for dual mTORC1/2 inhibitors. Reaction with aminopyrimidines forms urea linkages critical for target binding .

Q. How can CO₂ be utilized as a feedstock in isopropyl isocyanate production?

Emerging routes involve CO₂ insertion into isopropylamine via catalytic carbamation. Challenges include catalyst selection (e.g., metal-organic frameworks) and energy-efficient activation of CO₂, with yields currently below industrial benchmarks .

Q. What contradictions exist in literature regarding isopropyl isocyanate’s environmental impact?

While its short atmospheric lifetime (~hours) suggests low persistence, aquatic toxicity (LC50: <1 mg/L) and bioaccumulation potential are poorly characterized. Discrepancies arise from varying test models (e.g., freshwater vs. marine organisms) .

Methodological Guidance

  • Experimental Design : Use Schlenk lines for moisture-sensitive reactions; monitor exotherms with inline IR spectroscopy .
  • Data Interpretation : Compare kinetic data with computational models (e.g., DFT for reaction pathways) to resolve mechanistic ambiguities .
  • Contradiction Analysis : Replicate studies under standardized conditions (e.g., OECD guidelines) to validate toxicity claims .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.